3-(2-Fluoroethyl)azetidine
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Overview
Description
3-(2-Fluoroethyl)azetidine: is a four-membered nitrogen-containing heterocyclic compound. It is characterized by the presence of a fluoroethyl group attached to the azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Azetidine: One common method involves the alkylation of azetidine with 2-fluoroethyl halides under basic conditions.
Cyclization Reactions: Another approach involves the cyclization of suitable precursors, such as amino alcohols or amino halides, under acidic or basic conditions to form the azetidine ring.
Industrial Production Methods: the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(2-Fluoroethyl)azetidine can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, amines, thiols, alkoxides.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution Reactions: Substituted azetidines with various functional groups.
Oxidation: Azetidine N-oxides.
Reduction: Saturated amines.
Scientific Research Applications
Chemistry: 3-(2-Fluoroethyl)azetidine is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the fluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is also investigated for its applications in polymer chemistry, where it can be used to create novel polymers with unique properties, such as increased rigidity and thermal stability .
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethyl)azetidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The fluoroethyl group can influence the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Azetidine: The parent compound without the fluoroethyl group.
3-Methylazetidine: A similar compound with a methyl group instead of a fluoroethyl group.
3-(2-Chloroethyl)azetidine: A compound with a chloroethyl group instead of a fluoroethyl group.
Uniqueness: 3-(2-Fluoroethyl)azetidine is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties. The fluoroethyl group can enhance the compound’s metabolic stability and influence its reactivity compared to other similar compounds .
Properties
Molecular Formula |
C5H10FN |
---|---|
Molecular Weight |
103.14 g/mol |
IUPAC Name |
3-(2-fluoroethyl)azetidine |
InChI |
InChI=1S/C5H10FN/c6-2-1-5-3-7-4-5/h5,7H,1-4H2 |
InChI Key |
FBAQRSUHAGEODS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CCF |
Origin of Product |
United States |
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